trans-Ned-19-d8

Pharmacokinetics Drug Metabolism Stable Isotope Labeling

Select trans-Ned-19-d8 for quantitative LC-MS/MS workflows requiring a co-eluting internal standard. Eight deuterium atoms on the piperazine ring ensure precise correction for matrix effects and ionization variability, critical for valid PK profiles and tissue distribution studies. This probe also enables potent, selective NAADP/TPC blockade (IC50=6 nM) in T-cell, angiogenesis, and metabolic research. Insist on the deuterated analog to eliminate analytical variability inherent to non-labeled alternatives.

Molecular Formula C₃₀H₂₃D₈FN₄O₃
Molecular Weight 522.64
Cat. No. B1158624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Ned-19-d8
Synonyms(1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-(piperazinyl-d8)]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic Acid; 
Molecular FormulaC₃₀H₂₃D₈FN₄O₃
Molecular Weight522.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Ned-19-d8: A Deuterated NAADP Antagonist for Calcium Signaling Research


trans-Ned-19-d8 is a deuterium-labeled analog of trans-Ned-19, a potent and selective antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP) [1]. With the molecular formula C30H23D8FN4O3 and a molecular weight of 522.64 g/mol, the incorporation of eight deuterium atoms into the piperazine ring distinguishes this compound from its non-deuterated counterpart . As a chemical probe, it is used to block NAADP-mediated Ca2+ release from intracellular stores, thereby enabling the study of calcium signaling pathways in various cell types [1]. The deuterium labeling enhances its utility in quantitative analytical workflows, such as LC-MS, and offers increased metabolic stability .

Why Generic Substitution of trans-Ned-19-d8 Compromises Analytical Integrity and Experimental Reproducibility


Substituting trans-Ned-19-d8 with its non-deuterated parent, trans-Ned-19, or other NAADP antagonists like Ned-20 or Ned-19.4, introduces critical quantitative and functional discrepancies [1]. While trans-Ned-19 shares the same pharmacophore, it lacks the deuterium label required for accurate mass spectrometry quantitation as an internal standard, leading to increased analytical variability . Furthermore, subtle differences in the molecular structure among NAADP antagonists (e.g., ortho vs. para fluorine substitution in Ned-20) result in divergent biological activity; some inhibit only Ca2+ release, while others only block ligand binding, making them unsuitable as direct functional replacements [1]. Therefore, using the precise deuterated probe is mandatory for studies requiring both robust analytical quantification and accurate, on-target biological interrogation.

Quantitative Evidence for trans-Ned-19-d8 Differentiation: A Comparative Guide for Scientific Procurement


Metabolic Stability: Deuterium Kinetic Isotope Effect Enhances In Vitro/In Vivo Persistence

trans-Ned-19-d8 exhibits enhanced stability against metabolic degradation compared to its non-deuterated parent, trans-Ned-19, due to the deuterium kinetic isotope effect (KIE) . This property makes it a more resilient probe in biological systems where metabolic enzymes could otherwise rapidly clear the parent compound, ensuring sustained target engagement and more reliable time-course data.

Pharmacokinetics Drug Metabolism Stable Isotope Labeling

Stereospecific Potency: trans-Ned-19-d8 Retains Nanomolar Antagonism Superior to cis-Isomer

The biological activity of trans-Ned-19-d8 is derived from its parent compound, trans-Ned-19, which demonstrates significantly greater potency than its cis stereoisomer . In direct comparisons, trans-Ned-19 inhibits NAADP-mediated Ca2+ release with an IC50 of 6 nM, while cis-Ned-19 has an IC50 of 800 nM, a >130-fold difference in potency . Similarly, trans-Ned-19 inhibits [32P]NAADP binding with an IC50 of 0.4 nM, compared to 15 µM for cis-Ned-19, a >37,000-fold difference .

Calcium Signaling NAADP Receptor Stereochemistry

Target Engagement: trans-Ned-19-d8 Exhibits Selective Functional Antagonism Unlike Other Ned-19 Analogs

Unlike other Ned-19 analogs, trans-Ned-19-d8 (and its parent) inhibits both NAADP-mediated Ca2+ release and [32P]NAADP binding [1]. In contrast, the analog Ned-20 (para-fluorine) only inhibits ligand binding but fails to block Ca2+ release [1]. Conversely, the analog Ned-19.4 (methyl ester) inhibits Ca2+ release but cannot block ligand binding [1]. This dual antagonism of trans-Ned-19-d8 is critical for complete functional blockade of the NAADP receptor.

Pharmacology Structure-Activity Relationship NAADP Receptor

Analytical Precision: Deuterium Label Enables Unambiguous Quantitation in LC-MS Workflows

The primary advantage of trans-Ned-19-d8 is its use as an internal standard (IS) for the precise quantitation of its non-deuterated counterpart (trans-Ned-19) in complex biological matrices . Using a structural analog like Ned-20 as an IS is suboptimal due to differences in retention times and ionization efficiencies during LC-MS analysis, which can lead to inaccurate quantification . The deuterated compound co-elutes with the analyte and shares near-identical ionization properties, providing superior correction for matrix effects and instrument variability .

Analytical Chemistry Mass Spectrometry Pharmacokinetics

Allosteric Mechanism: Structural Studies Reveal trans-Ned-19 Clamps TPC Pore Domain

Cryo-electron microscopy studies of the plant two-pore channel TPC1 revealed that the potent pharmacophore trans-Ned-19 acts allosterically by clamping the pore domains to the voltage-sensing domain 2 (VSD2) [1]. This distinct structural mechanism, elucidated with the trans-Ned-19 scaffold, differentiates it from other calcium channel blockers and provides a defined molecular model for its antagonistic action [1].

Structural Biology Ion Channels TPC1

Optimal Applications for trans-Ned-19-d8 in Biomedical and Analytical Research


Quantitative Bioanalysis in Pharmacokinetic (PK) and ADME Studies

For accurate measurement of trans-Ned-19 concentrations in biological matrices (plasma, tissue homogenates, cell lysates), trans-Ned-19-d8 is the ideal internal standard [1]. Its co-elution with the analyte in LC-MS/MS workflows corrects for matrix effects and ionization variability, ensuring precise and reproducible quantitation. This is essential for generating valid PK profiles, determining bioavailability, and conducting tissue distribution studies [1].

Calcium Signaling Research in Immunology and Oncology

In studies of T-cell activation, angiogenesis, or tumor metastasis, trans-Ned-19-d8 (via its parent activity) provides a potent and selective blockade of NAADP/TPC-mediated calcium signaling [1][2]. Its high potency (IC50 = 6 nM) allows for the use of low concentrations, minimizing off-target effects, to dissect the role of NAADP in processes like Th17 cell differentiation or VEGF-induced neoangiogenesis [1][2].

Structural and Biophysical Studies of TPC Channels

Given the defined allosteric binding mechanism elucidated by cryo-EM, trans-Ned-19-d8 is a valuable tool for structural biologists investigating two-pore channels (TPC1/TPC2) [1]. The deuterium label may facilitate advanced biophysical techniques, such as neutron diffraction or NMR spectroscopy, for mapping protein-ligand interactions at atomic resolution [2].

Reproducible Pathway Dissection in Metabolic Disease Models

In pancreatic beta-cell and adipocyte research, trans-Ned-19-d8 enables the reproducible inhibition of NAADP-mediated calcium oscillations, a critical signal for insulin secretion and metabolic regulation [1]. Its enhanced metabolic stability compared to the parent compound may provide a more consistent experimental window in longer-term assays or in vivo metabolic studies [2].

Technical Documentation Hub

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